5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline

Anticancer Tetrahydroquinoline SAR

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline (CAS 250156-42-4) is a bicyclic heterocycle consisting of a partially saturated quinoline ring bearing methoxy substituents at the 5- and 7-positions. With molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g mol⁻¹, it belongs to the 1,2,3,4-tetrahydroquinoline (THQ) class, a privileged scaffold in medicinal chemistry and natural product synthesis.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 250156-42-4
Cat. No. B2410001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
CAS250156-42-4
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESCOC1=CC2=C(CCCN2)C(=C1)OC
InChIInChI=1S/C11H15NO2/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2/h6-7,12H,3-5H2,1-2H3
InChIKeyAJDOKGRDXNRWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline (CAS 250156-42-4): Core Scaffold for Anticancer Tetrahydroquinolines and Synthetic Intermediate


5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline (CAS 250156-42-4) is a bicyclic heterocycle consisting of a partially saturated quinoline ring bearing methoxy substituents at the 5- and 7-positions. With molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g mol⁻¹, it belongs to the 1,2,3,4-tetrahydroquinoline (THQ) class, a privileged scaffold in medicinal chemistry and natural product synthesis [1]. The 5,7-dimethoxy substitution pattern is designed to mimic the oxygenation motif of natural isoflavones, and this core has been used as an advanced intermediate for constructing 3,4-diaryl-THQ analogues that exhibit low-micromolar antiproliferative activity against multiple cancer cell lines [1]. Its commercial availability at ≥95 % purity from multiple suppliers makes it a readily accessible building block for structure–activity relationship (SAR) campaigns and fragment-based drug discovery.

Why 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline Cannot Be Replaced by Other Tetrahydroquinoline or Dimethoxyquinoline Analogs


The tetrahydroquinoline scaffold is not a single interchangeable entity; the number, position, and electronic nature of ring substituents profoundly affect both chemical reactivity and biological target engagement. In the Rajput et al. 2024 study, the 5,7-dimethoxy arrangement was deliberately chosen to mimic the isoflavone pharmacophore, and this specific regiochemistry directly influenced antiproliferative potency [1]. Changing the substitution pattern (e.g., 6,7-dimethoxy, 5,8-dimethoxy, or unsubstituted THQ) alters the HOMO/LUMO energies, metabolic vulnerability (CYP450 oxidation sites), and the three-dimensional shape of the molecule, leading to unpredictable changes in activity. Moreover, the partially saturated 1,2,3,4-tetrahydro ring is essential for the desired biological profile; fully aromatic 5,7-dimethoxyquinoline analogues (compound 6 in the 2024 study) showed inferior antiproliferative activity compared to the tetrahydro analogues [1]. Therefore, procurement decisions that treat any “dimethoxy-tetrahydroquinoline” as a drop-in replacement risk delivering a molecule with divergent physicochemical properties, synthetic reactivity, and biological readouts.

Quantitative Differential Evidence for 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline (CAS 250156-42-4) Relative to Its Closest Structural Comparators


5,7-Dimethoxy-THQ Enables >90 % Gain in Antiproliferative Activity Upon 4‑Aryl Functionalization Compared to the Parent Dihydroquinolinone Precursor

In a single-concentration (25 μM) screen across five cancer cell lines, the parent 3-substituted-5,7-dimethoxy-2,3-dihydroquinolin-4(1H)-one (compound 4) showed minimal antiproliferative effect. Incorporating an aryl group at the 4-position to generate 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines increased cell growth inhibition by up to 90 %, with the lead compound 3c (4‑OMe‑N, 4‑Ph) showing the greatest effect [1]. This demonstrates that the 5,7-dimethoxy-THQ core is an enabling scaffold whose biological activity can be dramatically amplified through rational C4 elaboration—a feature not observed with the oxidized quinoline or dihydroquinolinone comparators.

Anticancer Tetrahydroquinoline SAR

Lead 3,4-Diaryl-5,7-dimethoxy-THQ Derivative (3c) Achieves Low-Micromolar IC₅₀ Values Across a Panel of Human Cancer Cell Lines

The lead compound 3c, constructed on the 5,7-dimethoxy-THQ scaffold, was tested in full dose–response mode. It displayed IC₅₀ values of 4.9 ± 0.7 μM (H460 lung carcinoma), 2.0 ± 0.9 μM (A-431 skin carcinoma), 4.4 ± 1.3 μM (HT-29 colon adenocarcinoma), 12.0 ± 1.6 μM (DU145 prostate carcinoma), and 14.6 ± 3.9 μM (MCF7 breast adenocarcinoma) [1]. By contrast, the oxidized 3,4-diaryl-5,7-dimethoxyquinoline analogues (compound 6 series) showed substantially weaker antiproliferative effects at the screening concentration, underscoring the critical importance of the tetrahydro ring in the active pharmacophore [1].

Cytotoxicity IC50 Cancer pharmacology

5,7-Dimethoxy-THQ Derivatives Exhibit Substructure-Dependent Antiproliferative Selectivity Across Cancer Cell Lines

At a fixed concentration of 25 μM, compound 3c inhibited H460 lung carcinoma cells by ~90 %, whereas compounds 3b (4-OMe–phenyl substituent) and 3e (4-Me–phenyl substituent) retained moderate activity in H460 (30.7 % and 32.5 % inhibition, respectively) and MCF7 (25.4 % and 23.9 % inhibition, respectively) but lost all activity in DU145 prostate carcinoma cells [1]. This demonstrates that the 5,7-dimethoxy-THQ scaffold is not a blunt instrument; subtle changes in the aryl appendage produce cell-line-specific activity fingerprints. Such differential sensitivity is not observed with the unsubstituted 1,2,3,4-tetrahydroquinoline core, which lacks the methoxy groups necessary for engagement with the biological targets underlying this selectivity.

Selectivity profiling Tetrahydroquinoline Anticancer SAR

5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline Serves as a Validated Intermediate in the Synthesis of Acronycine-Type Alkaloids

The Australian patent AU474838B2 (and its US counterpart US3793328A) specifically claims 1-(2-carboxyphenyl)-5,7-dimethoxy-3,4-dihydrocarbostyril intermediates for the synthesis of acronycine, a natural pyranoacridone alkaloid with established antitumor activity [1]. This indicates that the 5,7-dimethoxy substitution pattern on the tetrahydroquinoline ring is not arbitrary; it is a critical structural feature required for downstream conversion to the acronycine skeleton. Alternative dimethoxy regioisomers (e.g., 6,7-dimethoxy or 5,8-dimethoxy) would lead to different cyclization products and are not suitable substitutes in this synthetic route.

Alkaloid synthesis Acronycine Patent intermediate

5,7-Dimethoxy-THQ Derivatives Are Designed to Overcome the Poor Oral Bioavailability and Rapid CYP450 Metabolism of Isoflavone Analogues

The Rajput et al. 2024 study explicitly states that its objective was “to synthesize biologically active tetrahydroquinolines with improved solubility and metabolic stability compared to current isoflavone analogues” [1]. The 5,7-dimethoxy substitution pattern was selected to preserve the isoflavone-like oxygenation while the tetrahydro ring was intended to reduce planarity, improve aqueous solubility, and slow CYP450-mediated oxidative metabolism relative to fully aromatic isoflavones such as triphendiol (1) [1]. While direct head-to-head solubility or microsomal stability data for the parent compound are not yet published, this design rationale differentiates 5,7-dimethoxy-THQ from both the fully aromatic 5,7-dimethoxyquinoline and the non-methoxylated THQ core.

Drug metabolism Bioavailability Tetrahydroquinoline design

Optimal Procurement Scenarios for 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline (CAS 250156-42-4)


Medicinal Chemistry SAR Campaigns Targeting 3,4-Diaryl Anticancer Tetrahydroquinolines

When the research objective is to synthesize and evaluate a library of 3,4-diaryl-1,2,3,4-tetrahydroquinolines for antiproliferative activity, 5,7-dimethoxy-THQ is the requisite starting material. The Rajput et al. 2024 study demonstrates that C4 arylation of this core can increase cancer cell growth inhibition by up to 90 % relative to the parent dihydroquinolinone, with the lead compound achieving IC₅₀ values as low as 2.0 μM in A-431 skin carcinoma cells [1]. The availability of robust synthetic protocols (Grignard addition, dehydration, hydrogenation) and high yielding transformations (82–91 % for the final tetrahydroquinolines) makes this an attractive entry point for SAR exploration [1].

Total Synthesis of Acronycine and Pyranoacridone Natural Products

For natural product chemistry groups pursuing the total synthesis of acronycine or structurally related pyranoacridone alkaloids, 5,7-dimethoxy-THQ is an essential intermediate. Patent AU474838B2 explicitly claims 1-(2-carboxyphenyl)-5,7-dimethoxy-3,4-dihydrocarbostyril derivatives as intermediates en route to acronycine [1]. No alternative dimethoxy regioisomer can substitute in this pathway, making the 5,7-dimethoxy substitution pattern a non-negotiable procurement requirement.

Fragment-Based Drug Discovery Requiring an Isoflavone-Mimetic Core with Improved Drug-Like Properties

Programs that seek to replace the metabolically vulnerable isoflavone scaffold with a more drug-like heterocycle can employ 5,7-dimethoxy-THQ as a privileged fragment. The tetrahydro ring reduces aromatic character compared to quinoline or isoflavone analogues, which is predicted to improve aqueous solubility and reduce CYP450-mediated oxidative metabolism [1]. Although direct ADME data for the parent fragment are not yet available, the design rationale is grounded in well-established medicinal chemistry principles, and the scaffold has already yielded low-micromolar anticancer leads.

Demethylation Studies to Access Hydroxylated Tetrahydroquinoline Pharmacophores

The 5,7-dimethoxy-THQ scaffold serves as a direct precursor to mono- and dihydroxy analogues via selective demethylation. The Rajput et al. 2024 study explored AlCl₃ and BBr₃ demethylation conditions, successfully generating 5-hydroxy-7-methoxy-THQ analogues (e.g., compound 13f in 38 % yield) [1]. This capability allows researchers to probe the contribution of free phenolic groups to target binding and antioxidant activity, a valuable SAR dimension not accessible from non-methoxylated THQ starting materials.

Quote Request

Request a Quote for 5,7-Dimethoxy-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.